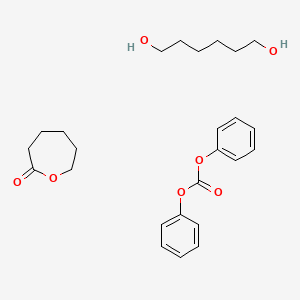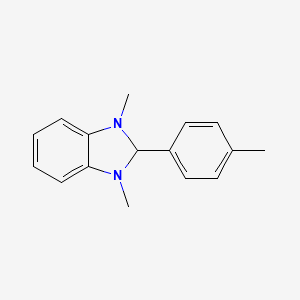![molecular formula C13H12N2O B14322908 4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol](/img/structure/B14322908.png)
4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol typically involves the condensation reaction between 4-methyl-2-hydroxybenzaldehyde and 2-aminopyridine. The reaction is usually carried out in an ethanol solution, where the aldehyde and amine react to form the Schiff base. The reaction mixture is stirred for a specific period, often around 1 hour, and then allowed to evaporate slowly to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro derivatives, sulfonic acids
Applications De Recherche Scientifique
4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol involves its ability to form complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biological effects. For instance, the compound can disrupt bacterial cell membranes, leading to antimicrobial activity . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methylphenol (p-cresol): Similar in structure but lacks the imine group.
2-aminopyridine: Contains the pyridine ring but lacks the phenolic and imine groups.
Share the imine group but differ in the specific substituents attached to the nitrogen and carbon atoms.
Uniqueness
4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol is unique due to the presence of both a phenolic hydroxyl group and a pyridine ring connected through an imine linkage. This unique structure allows it to exhibit a combination of properties such as antimicrobial, antioxidant, and coordination chemistry capabilities, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
4-methyl-2-[(E)-pyridin-2-yliminomethyl]phenol |
InChI |
InChI=1S/C13H12N2O/c1-10-5-6-12(16)11(8-10)9-15-13-4-2-3-7-14-13/h2-9,16H,1H3/b15-9+ |
Clé InChI |
PBBDILXFRBZPBH-OQLLNIDSSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)O)/C=N/C2=CC=CC=N2 |
SMILES canonique |
CC1=CC(=C(C=C1)O)C=NC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
![1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane](/img/structure/B14322844.png)


![1,1'-[2-(2,4-Dimethylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14322872.png)




![N'-{4-[(6-Chloro-5-methylpyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14322899.png)

![4-[(Naphthalen-2-yl)methyl]-1,1'-biphenyl](/img/structure/B14322914.png)
![6-[(But-3-yn-1-yl)oxy]-N,N-dimethyl-1,2,4,5-tetrazin-3-amine](/img/structure/B14322918.png)
